
2-(2-Nitroethyl)benzoic acid
Descripción general
Descripción
2-(2-Nitroethyl)benzoic acid is a chemical compound that belongs to the class of organic compounds known as nitrobenzoic acids. These are compounds containing a nitro group attached to a benzoic acid or a derivative thereof.
Synthesis Analysis
The synthesis of related nitro-benzoic acid derivatives involves processes such as nitration, oxygenation, and various coupling reactions. For example, 2-Nitro-4-methylsulfonyl benzoic acid is synthesized from methylsulfonyl toluene using nitric acid, showing a typical route for nitrobenzoic acid derivatives' synthesis, which might be similar for 2-(2-Nitroethyl)benzoic acid, involving nitration and functional group transformations under mild reaction conditions, resulting in high product yields and purity (Peng Jia-bin, 2010).
Molecular Structure Analysis
The molecular structures of nitrobenzoic acid derivatives are characterized by various bonding interactions. For instance, in 2-(2-nitrophenylaminocarbonyl)benzoic acid, molecules are linked into dimers by hydrogen bonds and further linked into sheets by aromatic pi-pi stacking interactions. This indicates that similar structural features might be present in 2-(2-Nitroethyl)benzoic acid, showcasing hydrogen bonding and potential pi-pi interactions (C. Glidewell et al., 2004).
Chemical Reactions and Properties
Nitrobenzoic acids undergo various chemical reactions, including cyclization and decarboxylation under specific conditions. For example, the cyclization of 2-(nitroacetyl)benzoic acids leads to mixtures of phthalides, showcasing typical reactions involving nitrobenzoic acids which could be relevant to 2-(2-Nitroethyl)benzoic acid (R. Alexander et al., 1977).
Physical Properties Analysis
The physical properties of nitrobenzoic acids include crystalline forms, melting points, and solubility, which are influenced by molecular structure. For example, the polymorphism in nitrophenylaminocarbonyl benzoic acids reflects the diversity in physical properties that can be expected in similar compounds like 2-(2-Nitroethyl)benzoic acid. The crystal and molecular structures can significantly affect their physical properties, such as solubility and melting points (C. Glidewell et al., 2004).
Chemical Properties Analysis
The chemical properties of nitrobenzoic acid derivatives include acidity, reactivity towards nucleophiles, and electrophilic substitution reactions. The nitro group significantly impacts the acidity, making the benzoic acid moiety more acidic than its non-nitro counterparts. These properties are essential for various chemical syntheses and reactions involving nitrobenzoic acids, suggesting similar reactivity patterns for 2-(2-Nitroethyl)benzoic acid (J. Das et al., 2002).
Aplicaciones Científicas De Investigación
Alkali Elimination in β-Substituted Nitro Compounds : A study by Baer and Kienzle (1965) described the role of 2-(2-nitrovinyl)benzoic acid in alkali elimination of β-substituted nitro compounds, contributing to the production of unstable ions and reverting to its original form upon acidification (Baer & Kienzle, 1965).
Precursors for Antitubercular Benzothiazinones : Richter et al. (2021) identified compounds like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid as precursors in the synthesis of 8-nitro-1,3-benzothiazin-4-ones, which are promising in antituberculosis research (Richter et al., 2021).
Synthesis of Nitrostyrenes and Nitroarenes : Das, Sinha, and Roy (2002) explored the nitrodecarboxylation of aromatic unsaturated carboxylic acids and ring-activated benzoic acids, highlighting a method for synthesizing nitrostyrenes and nitroarenes (Das, Sinha, & Roy, 2002).
Pharmacological Properties : Molisho (2015) studied 2-Hydroxy-5-nitro benzoic acid and found that it exhibited higher antipyretic activity than aspirin, attributing this to the pharmacophore character of the phenolic group and the aromatic electron-withdrawing effect of substituents (Molisho, 2015).
Antimicrobial Activity : Muhammad et al. (2012) discovered that metal complexes of 2-(4-nitrophenylaminocarbonyl)benzoic acid showed greater antimicrobial activity against bacteria and fungi than the acid alone (Muhammad, Mohd, & Ismail, 2012).
Synthesis and Characterization of Conductive Materials : Amarnath and Palaniappan (2005) found that polyaniline doped with benzoic acid and substituted benzoic acids exhibited high conductivity, making them suitable for high-power electronic applications (Amarnath & Palaniappan, 2005).
Decomposition Mechanism : Kącka-Zych et al. (2017) studied the decomposition of nitroethyl benzoate, revealing a one-step mechanism with high activation energy and a pseudocyclic reaction structure (Kącka-Zych et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-nitroethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-9(12)8-4-2-1-3-7(8)5-6-10(13)14/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKWDBCIPCCQBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557545 | |
| Record name | 2-(2-Nitroethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitroethyl)benzoic acid | |
CAS RN |
115912-92-0 | |
| Record name | 2-(2-Nitroethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




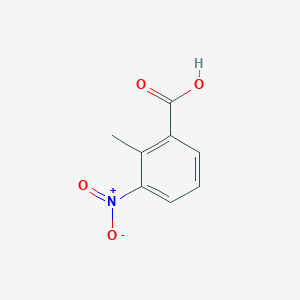

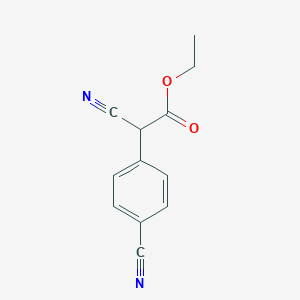
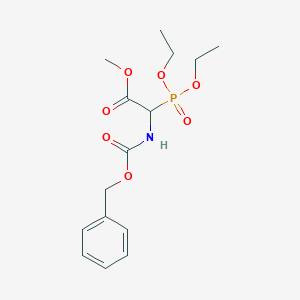



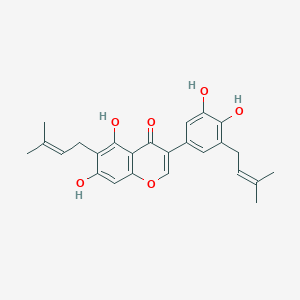
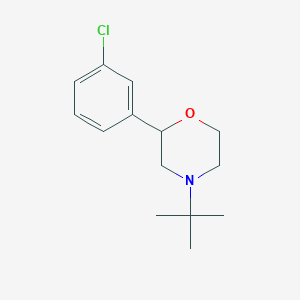


![4-[(Ethylsulfonyl)amino]benzoic acid](/img/structure/B45992.png)
